molecular formula C19H22BClO3 B1436395 2-[4-(4-Chloro-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane CAS No. 2246937-34-6

2-[4-(4-Chloro-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

Cat. No.: B1436395
CAS No.: 2246937-34-6
M. Wt: 344.6 g/mol
InChI Key: FTTKQLAQNPVBHW-UHFFFAOYSA-N
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Description

2-[4-(4-Chloro-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is a boron-containing compound that has garnered attention in the field of organic chemistry. This compound is part of the dioxaborolane family, which is known for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Biochemical Analysis

Biochemical Properties

1,3,2-Dioxaborolane, 2-[4-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds in organic synthesis. The compound interacts with palladium catalysts to facilitate the transmetalation process, which is a key step in the Suzuki-Miyaura coupling . Additionally, it has been observed to interact with various enzymes and proteins that are involved in the catalytic cycle of this reaction.

Cellular Effects

The effects of 1,3,2-Dioxaborolane, 2-[4-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in the regulation of gene expression and cellular metabolism. The compound can modulate the activity of certain transcription factors, leading to changes in gene expression profiles . Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux within cells.

Molecular Mechanism

At the molecular level, 1,3,2-Dioxaborolane, 2-[4-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, which can result in either inhibition or activation of these molecules. For instance, in the context of the Suzuki-Miyaura coupling reaction, the compound facilitates the transmetalation step by forming a complex with the palladium catalyst . This interaction is crucial for the successful completion of the reaction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3,2-Dioxaborolane, 2-[4-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies where prolonged exposure can lead to significant changes in cell behavior.

Dosage Effects in Animal Models

The effects of 1,3,2-Dioxaborolane, 2-[4-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects and can be used to study its biochemical properties without causing significant harm to the animals . At higher doses, toxic effects such as cellular damage and adverse physiological responses have been observed. These findings highlight the importance of dosage optimization in experimental studies involving this compound.

Metabolic Pathways

1,3,2-Dioxaborolane, 2-[4-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, which play key roles in its metabolism . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of various metabolites within cells.

Transport and Distribution

The transport and distribution of 1,3,2-Dioxaborolane, 2-[4-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- within cells and tissues are facilitated by specific transporters and binding proteins. These molecules help in the localization and accumulation of the compound in specific cellular compartments . The distribution pattern of the compound can influence its biochemical effects and overall efficacy in experimental studies.

Subcellular Localization

The subcellular localization of 1,3,2-Dioxaborolane, 2-[4-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- is critical for its activity and function. The compound is often directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Chloro-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane typically involves the reaction of 4-chlorophenylmethanol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Chloro-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Chloro-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific Suzuki-Miyaura coupling reactions where the chlorine atom can be selectively substituted .

Properties

IUPAC Name

2-[4-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BClO3/c1-18(2)19(3,4)24-20(23-18)15-7-11-17(12-8-15)22-13-14-5-9-16(21)10-6-14/h5-12H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTKQLAQNPVBHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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